molecular formula C11H20N2O4 B152164 (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester CAS No. 438631-77-7

(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester

Cat. No. B152164
M. Wt: 244.29 g/mol
InChI Key: QUKAHFCVKNRRBU-MRVPVSSYSA-N
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Description

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates

The study presented in paper focuses on the development of novel heterocyclic amino acids, specifically methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds were synthesized for use as achiral and chiral building blocks. The synthesis process began with the conversion of piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids into their corresponding β-keto esters. These esters were then treated with N,N-dimethylformamide dimethyl acetal to produce β-enamine diketones. The diketones underwent a reaction with various N-mono-substituted hydrazines to yield the target compounds. The study also explored the N-alkylation of tautomeric NH-pyrazoles with alkyl halides to produce 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The structural confirmation of these novel compounds was achieved through 1H-, 13C-, and 15N-NMR spectroscopy and HRMS.

A Novel C(2)-symmetric 2,6-diallylpiperidine Carboxylic Acid Methyl Ester

In paper , the research delves into the synthesis of a C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester, which is considered a promising chiral building block for the synthesis of piperidine-related alkaloids. The synthesis pathway involved a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation. The desymmetrization of the compound was a key step, achieved through intramolecular iodocarbamation. This process highlights the potential of this compound in the synthesis of complex piperidine alkaloids.

Synthesis and Biological Activity of a Series of Aspartate Transcarbamoylase Inhibitors

The research in paper explores the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters as potential inhibitors of aspartate transcarbamoylase. The synthesis of the 3-oxo-1,4-piperazine-2-acetic acid esters involved the addition of ethylene diamine to diethyl maleate, followed by cyclization. The study found that a two-carbon distance between the nitrogen and a reactive function yielded the best activity for antimicrobial, antienzyme, or tumor cell specificity. The compounds exhibited significant antimicrobial activity against various microorganisms and showed specificity against several tumor cell lines. The introduction of planar phenyl substituents was found to lower inhibitory activity.

Scientific Research Applications

Role in Drug Development

(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of various piperazine derivatives, which are prominent in the rational design of drugs. Piperazine, a six-membered nitrogen-containing heterocycle, is significant due to its presence in a wide range of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. Modification of the substitution pattern on the piperazine nucleus facilitates a recognizable difference in the medicinal potential of the resultant molecules, highlighting the flexibility of piperazine as a scaffold in drug discovery. This adaptability supports the emergence of piperazine-based molecules as pharmacophores, suggesting their potential in designing drug-like elements for various diseases (Rathi et al., 2016).

Therapeutic Investigations

The exploration of piperazine derivatives, including those derived from (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester, has led to significant therapeutic investigations. These studies have unveiled the potential of piperazine-based molecules against a range of conditions, particularly in the realm of central nervous system (CNS) disorders, cancer, and infectious diseases. For instance, piperazine analogues have shown promise in anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the scaffold's utility in developing safer, selective, and cost-effective anti-mycobacterial agents, addressing the need for new treatments in the face of rising drug resistance (Girase et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some methyl esters may be harmful if inhaled, absorbed through the skin, or swallowed . They may also cause eye irritation . It’s important to handle such compounds with appropriate personal protective equipment and to ensure adequate ventilation .

Future Directions

Methyl esters, including those derived from non-edible vegetable oils and fatty acid methyl esters (biodiesel), have great potential in the chemical industry . They represent a renewable feedstock that can be used in the synthesis of a variety of products .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKAHFCVKNRRBU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424918
Record name 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester

CAS RN

438631-77-7
Record name 1-(1,1-Dimethylethyl) 3-methyl (3R)-1,3-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438631-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate
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